N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride

Description

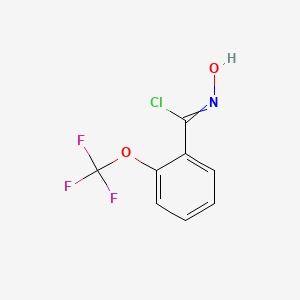

N-Hydroxy-2-(trifluoromethoxy)benzimidoylchloride (CAS: 74467-04-2) is a fluorinated benzimidoyl chloride derivative with the molecular formula C₈H₅ClF₃NO and a molecular weight of 223.581 g/mol . Its structure features a hydroxylamine (N–OH) group, a trifluoromethoxy (–OCF₃) substituent at the 2-position of the benzene ring, and a reactive imidoyl chloride moiety (–C(Cl)=N–). The compound is synthesized for use as a versatile intermediate in medicinal chemistry and agrochemical research, particularly in the development of trifluoromethoxy-containing derivatives . Its high purity (98%) and stability under controlled conditions make it suitable for specialized synthetic applications .

Properties

Molecular Formula |

C8H5ClF3NO2 |

|---|---|

Molecular Weight |

239.58 g/mol |

IUPAC Name |

N-hydroxy-2-(trifluoromethoxy)benzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-3-1-2-4-6(5)15-8(10,11)12/h1-4,14H |

InChI Key |

LCZKSSFWTSEFBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride involves the introduction of the trifluoromethoxy group into the benzimidoylchloride structure. This can be achieved through various trifluoromethoxylation reagents and methods. The reaction conditions typically require careful control of temperature and the use of specific catalysts to ensure the successful incorporation of the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxides, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of hydroxylamine derivatives, particularly focusing on compounds similar to "N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride":

Molecular Chaperone Enhancement

- Enhancing Molecular Chaperon Activity: Hydroxylamine derivatives can increase the expression and activity of molecular chaperones in cells, especially under physiological stress . This is achieved by administering an effective amount of the hydroxylamine derivative to eukaryotic cells . The increase in molecular chaperon activity goes beyond what the physiological stress alone would induce .

- Pharmaceutical and Cosmetical Applications: These derivatives are useful in preparing pharmaceutical and cosmetic compositions designed to enhance the level or activity of molecular chaperones within organisms . This is significant because molecular chaperones help cells defend against the pathological effects of various diseases and repair damages .

- Treatment of Diseases: Hydroxylamine derivatives can treat or potentially prevent diseases related to the functioning of the chaperon system or those associated with damage to the cell or cell-organellum membrane . They are administered to the host organism in an effective amount to suppress the pathological condition .

- Specific Diseases: These derivatives can be used in the treatment of cardiovascular, vascular, cerebral, and tumorous diseases, as well as diseases of the skin and/or mucous membrane or epithelial cells of renal tubules .

Specific Hydroxylamine Derivatives and Their Effects

- Compound B (N-[2-hydroxy-3-(1-piperidinyl)-propoxy]-3-pyridinecarboximidoyl chloride maleate): Studies involving Compound B have demonstrated its effect on heat-shock protein (hsp) levels in rat myocardium exposed to heat shock . It also impacts hsp70 mRNA and hsp26 mRNA expression in various cell types . Additionally, Compound B has shown a cytoprotective effect against cell-damaging agents like cycloheximide in HeLa cell lines and H9c2 rat myocardium cell lines .

Figures:* The provided patent includes various figures (1-29) showing the effects of compound B on hsp levels, mRNA expression, cell surface expression, and wound healing in different models.

Related Compounds

Mechanism of Action

The mechanism of action of N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to specific effects on enzymes, receptors, and other molecular targets .

Comparison with Similar Compounds

Key Differences :

- Reactivity : The hydroxylamine group in this compound enables unique redox and coordination chemistry, unlike the purely electrophilic benzoyl chloride derivatives .

- Bioactivity : Benzimidazole derivatives (e.g., 4,6-dichloro-2-(trifluoromethyl)) exhibit direct antimicrobial activity, whereas the target compound primarily serves as a synthetic building block .

Hydroxylamine-Containing Analogues

Key Differences :

- Coordination Chemistry : The hydroxylamine and imidoyl chloride groups in the target compound allow for metal coordination, similar to Cu(II) Schiff base complexes, but with distinct electronic profiles due to the –OCF₃ group .

Fluorinated Propanoic Acid Derivatives

Key Differences :

- Industrial Use: Fluorinated propanoic acids are bulk chemicals for surfactants, whereas the target compound is a low-volume specialty chemical .

- Environmental Impact: The perfluorinated chains in propanoic derivatives raise persistence concerns, unlike the degradable benzene core in this compound .

Research Findings and Trends

- Synthetic Utility : The trifluoromethoxy group enhances metabolic stability in drug candidates, making the target compound valuable for developing protease inhibitors and kinase modulators .

- Structural Insights : Computational studies (DFT) on related trifluoromethoxy Schiff bases highlight the electron-withdrawing effect of –OCF₃, which likely stabilizes the imidoyl chloride’s electrophilicity .

- Regulatory Gaps: Unlike perfluorinated propanoic acids, the environmental fate of trifluoromethoxy benzimidoyl chlorides remains understudied .

Biological Activity

N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride is a synthetic compound notable for its unique trifluoromethoxy group, which enhances its reactivity and potential biological activity. This article explores the biological activities of this compound, including its antimicrobial properties, potential applications in therapeutic contexts, and its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO. The trifluoromethoxy group contributes significant electron-withdrawing properties, influencing the compound's reactivity and interaction with various biological systems. The benzimidoyl structure also plays a crucial role in its biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis, indicating potential antibacterial properties.

- Antioxidant Potential : Initial assessments suggest that it may possess radical scavenging capabilities, which could be beneficial in reducing oxidative stress in cells .

- Cytotoxicity : Investigations into its cytotoxic effects on various cell lines are ongoing, with early results indicating variable effects depending on concentration and treatment duration .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Studies typically employ techniques such as:

- Fluorescence Spectroscopy : Used to assess binding affinities and interactions with biomolecules .

- MTT Assays : To evaluate cell viability and cytotoxic effects across different concentrations .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds. The following table summarizes these comparisons:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-hydroxy-3-(trifluoromethyl)benzimidoylchloride | Similar benzimidoyl structure | Different trifluoro substituent |

| 2-(Trifluoromethyl)benzoic acid | Lacks hydroxylamine functionality | Primarily used as an acid |

| N-hydroxybenzimidamide | Lacks trifluoromethoxy group | More straightforward structure |

The unique trifluoromethoxy substituent in this compound imparts distinct electronic properties that may enhance its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological potential of related compounds, providing insights into the possible applications of this compound:

- Anticancer Activity : Related compounds have shown promise in inhibiting tumor necrosis factor-alpha (TNF-alpha), a key player in inflammation and cancer progression. In vitro studies indicate that modifications to the benzimidoyl structure can enhance anticancer efficacy .

- Inflammation Modulation : Research on similar hydroxylamine derivatives suggests potential anti-inflammatory effects, which may be relevant for therapeutic applications targeting inflammatory diseases .

- Antioxidant Capacity : The antioxidant properties of related compounds have been documented, highlighting their ability to scavenge free radicals and protect cellular integrity from oxidative damage .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-hydroxy-2-(trifluoromethoxy)benzimidoylchloride?

- Methodological Answer : Synthesis typically involves coupling hydroxylamine derivatives with acyl chlorides under controlled conditions. For example, O-benzyl hydroxylamine hydrochloride can react with trifluoromethoxy-substituted benzoyl chlorides in dichloromethane (CH2Cl2) using potassium carbonate (K2CO3) as a base. The reaction is performed under an inert argon atmosphere at 0°C, followed by room-temperature stirring for 5 hours. Work-up includes rotary evaporation, diethyl ether washing, and vacuum drying, yielding ~89% pure product . Precursor selection (e.g., 4-(trifluoromethoxy)benzoyl chloride) is critical, as described in reagent catalogs .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Perform <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., CDCl3) to confirm functional groups and substitution patterns. For example, trifluoromethoxy groups exhibit distinct <sup>19</sup>F coupling in NMR spectra .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages. Discrepancies may arise due to hygroscopicity or incomplete drying; replicate analyses and use high-resolution mass spectrometry (HRMS) for validation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation and closed systems to minimize inhalation/contact risks. Severe irritants like acyl chlorides require enclosed processes .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact (S24/25) and dust inhalation (S22) .

- First Aid : Immediate washing with water for skin exposure; seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Catalytic Systems : Copper(I)/TMEDA catalysts enhance coupling efficiency for benzimidazole derivatives. For example, Cu(I)-mediated cross-coupling with primary amines improves yields in similar trifluoromethyl-substituted systems .

- Stoichiometry : Maintain a 1:1 molar ratio of hydroxylamine and acyl chloride precursors to avoid side reactions. Excess base (e.g., K2CO3) ensures deprotonation but may require titration .

Q. How should researchers address contradictions in elemental analysis data?

- Methodological Answer : Discrepancies between calculated and observed elemental composition (e.g., ±0.3% for carbon) often stem from residual solvents or hygroscopicity. Mitigation strategies include:

- Extended Drying : Vacuum-dry samples at 70°C overnight .

- Complementary Techniques : Use HRMS to confirm molecular ions (e.g., [M+H]<sup>+</sup>) and X-ray crystallography for structural validation .

Q. What are potential applications in medicinal chemistry or biochemical studies?

- Methodological Answer :

- Enzyme Inhibition : The trifluoromethoxy group enhances electronegativity, making the compound a candidate for targeting metalloproteases or hydrolases. Similar structures are used in ADAM-17 inhibitor studies .

- Mitochondrial Research : Analogous trifluoromethoxy-substituted hydrazones (e.g., FCCP) uncouple oxidative phosphorylation, suggesting utility in metabolic flux assays .

Q. What criteria guide precursor selection for scalable synthesis?

- Methodological Answer :

- Reactivity : Prioritize acyl chlorides with electron-withdrawing groups (e.g., 4-chloro-2-(trifluoromethoxy)benzoyl chloride) to enhance electrophilicity .

- Commercial Availability : Cross-reference CAS registries (e.g., 36823-88-8 for 4-(trifluoromethoxy)benzoyl chloride) and supplier catalogs for bulk procurement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.